molecular formula C7H5ClF2O B1364498 3-Chloro-2,4-difluorobenzyl alcohol CAS No. 886501-09-3

3-Chloro-2,4-difluorobenzyl alcohol

Cat. No.: B1364498
CAS No.: 886501-09-3
M. Wt: 178.56 g/mol
InChI Key: OTKPKQYYPKSFPG-UHFFFAOYSA-N
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Description

3-Chloro-2,4-difluorobenzyl alcohol is an organic compound with the molecular formula C7H5ClF2O. It is a derivative of benzyl alcohol, where the benzene ring is substituted with chlorine and fluorine atoms. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-2,4-difluorobenzyl alcohol can be synthesized through several methods. One common approach involves the reaction of 3-chloro-2,4-difluorobenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction typically occurs at room temperature and yields the desired alcohol product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. For example, catalytic hydrogenation of 3-chloro-2,4-difluorobenzaldehyde using a palladium catalyst under hydrogen gas pressure can be employed. This method offers higher yields and is suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,4-difluorobenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-2,4-difluorobenzyl alcohol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving alcohols.

    Medicine: Investigated for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 3-chloro-2,4-difluorobenzyl alcohol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze oxidation-reduction reactions. The presence of chlorine and fluorine atoms on the benzene ring can influence the compound’s reactivity and binding affinity to specific enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2,4-difluorobenzaldehyde: An aldehyde derivative with similar substitution patterns.

    3-Chloro-2,4-difluorotoluene: A toluene derivative with similar substitution patterns.

    2,4-Difluorobenzyl alcohol: A benzyl alcohol derivative lacking the chlorine atom.

Uniqueness

3-Chloro-2,4-difluorobenzyl alcohol is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties. These substitutions can affect the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(3-chloro-2,4-difluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O/c8-6-5(9)2-1-4(3-11)7(6)10/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKPKQYYPKSFPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CO)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394220
Record name 3-Chloro-2,4-difluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886501-09-3
Record name 3-Chloro-2,4-difluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Chloro-2,4-difluorobenzoic acid (5.37 g, 27.9 mmol) was dissolved in THF (20 mL) and the solution was cooled to 0 deg. Borane methylsulfide (2.0 M in THF, 55.8 ml, 112 mmol) was added. The resulting solution was warmed to rt and stirred for 14 h. The solution was cooled in an ice bath, and 10% aqueous Na2CO3 (7 mL) was added slowly. The material was concentrated on the rotovap to a white solid. The residue was acidified with 3M aqueous HCl (30 mL), diluted with dichloromethane (50 mL), and the mixture was filtered through Celite. The layers were separated, and the organic layer was dried over sodium sulfate and concentrated. The residue was purified through silica gel (500 mL) using 30% EtOAc-hexane, to afford the title compound.
Quantity
5.37 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
55.8 mL
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-2,4-difluorobenzyl alcohol
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Reactant of Route 4
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Reactant of Route 6
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